molecular formula C28H35N3O5 B5499645 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5499645
M. Wt: 493.6 g/mol
InChI Key: HIBNJKWULVNBKL-SHHOIMCASA-N
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Description

5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol-2-one core with multiple functional groups, including dimethylamino, ethoxy, and morpholinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Functional groups such as dimethylamino, ethoxy, and morpholinyl can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Use of catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Modulation of pathways: Influence on biochemical pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(PIPERIDIN-1-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O5/c1-5-36-22-10-11-23(19(2)18-22)26(32)24-25(20-6-8-21(9-7-20)29(3)4)31(28(34)27(24)33)13-12-30-14-16-35-17-15-30/h6-11,18,25,32H,5,12-17H2,1-4H3/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBNJKWULVNBKL-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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